3,3'-Carbonylbis(7-ethyl-2H-1-benzopyran-2-one)
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Overview
Description
3,3’-Carbonylbis(7-ethyl-2H-1-benzopyran-2-one) is a chemical compound belonging to the class of benzopyran derivatives. These compounds are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine. The structure of 3,3’-Carbonylbis(7-ethyl-2H-1-benzopyran-2-one) consists of two benzopyran units linked by a carbonyl group at the 3-position of each benzopyran ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Carbonylbis(7-ethyl-2H-1-benzopyran-2-one) typically involves the condensation of 7-ethyl-2H-1-benzopyran-2-one with a suitable carbonyl compound. One common method is the Knoevenagel condensation, where the benzopyran derivative is reacted with a carbonyl compound in the presence of a base such as piperidine or pyridine. The reaction is usually carried out under reflux conditions in a suitable solvent like ethanol or methanol .
Industrial Production Methods
Industrial production of 3,3’-Carbonylbis(7-ethyl-2H-1-benzopyran-2-one) may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3,3’-Carbonylbis(7-ethyl-2H-1-benzopyran-2-one) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.
Substitution: Electrophilic substitution reactions can occur at the benzene ring of the benzopyran units.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or ferric chloride (FeCl3).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroxylated derivatives.
Substitution: Various substituted benzopyran derivatives depending on the electrophile used.
Scientific Research Applications
3,3’-Carbonylbis(7-ethyl-2H-1-benzopyran-2-one) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3,3’-Carbonylbis(7-ethyl-2H-1-benzopyran-2-one) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
3,3’-Carbonylbis(7-diethylaminocoumarin): Similar structure but with diethylamino groups instead of ethyl groups.
7-Methoxy-2H-1-benzopyran-2-one: A methoxy derivative of benzopyran.
7-Methyl-2H-1-benzopyran-2-one: A methyl derivative of benzopyran
Uniqueness
3,3’-Carbonylbis(7-ethyl-2H-1-benzopyran-2-one) is unique due to its specific substitution pattern and the presence of the carbonyl linker. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
121216-44-2 |
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Molecular Formula |
C23H18O5 |
Molecular Weight |
374.4 g/mol |
IUPAC Name |
7-ethyl-3-(7-ethyl-2-oxochromene-3-carbonyl)chromen-2-one |
InChI |
InChI=1S/C23H18O5/c1-3-13-5-7-15-11-17(22(25)27-19(15)9-13)21(24)18-12-16-8-6-14(4-2)10-20(16)28-23(18)26/h5-12H,3-4H2,1-2H3 |
InChI Key |
RZRHNFVNHOXWIB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)C3=CC4=C(C=C(C=C4)CC)OC3=O |
Origin of Product |
United States |
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